4-Bromo-3-(difluoromethoxy)toluene
Description
4-Bromo-3-(difluoromethoxy)toluene (C₈H₇BrF₂O) is a halogenated aromatic compound featuring a bromine atom at the para position and a difluoromethoxy group (-OCF₂H) at the meta position of the toluene backbone. The difluoromethoxy group enhances lipophilicity and metabolic stability, making such compounds valuable intermediates in pharmaceuticals, agrochemicals, and materials science .
Properties
Molecular Formula |
C8H7BrF2O |
|---|---|
Molecular Weight |
237.04 g/mol |
IUPAC Name |
1-bromo-2-(difluoromethoxy)-4-methylbenzene |
InChI |
InChI=1S/C8H7BrF2O/c1-5-2-3-6(9)7(4-5)12-8(10)11/h2-4,8H,1H3 |
InChI Key |
DYTCBQFCFFQRRD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)Br)OC(F)F |
Origin of Product |
United States |
Preparation Methods
Selective Fluorination Using Hydrogen Fluoride
A reliable method involves the selective fluorination of chlorinated methoxybenzene derivatives using anhydrous hydrogen fluoride under pressure in the presence of perfluorinated sulfonic acid fluoride catalysts. This method converts trichloromethoxybenzene to chlorodifluoromethoxybenzene intermediates, which can be further transformed.
| Parameter | Value |
|---|---|
| Starting material | Trichloromethoxybenzene |
| Fluorinating agent | Anhydrous hydrogen fluoride (HF) |
| Catalyst | Perfluoroalkyl sulfonic acid fluoride (e.g., perfluorobutyl sulfonic acid fluoride) |
| Temperature | 50–150 °C |
| Pressure | 0.5–5.0 MPa |
| Reaction time | ~4.5 hours |
| Molar ratio (HF:substrate) | 2:1 to 20:1 |
| Yield | ~72.6% (for chlorodifluoromethoxy intermediate) |
This process uses HF as both reagent and solvent, avoiding other solvents, and requires careful control of temperature and pressure to ensure selectivity and safety.
One-Pot Synthesis Approach for Related Difluoromethoxy Benzoyl Derivatives
A related synthetic approach described in patent literature involves the preparation of difluoromethoxy-substituted benzoyl chlorides followed by further functionalization, which can be adapted for 4-Bromo-3-(difluoromethoxy)toluene derivatives.
| Step No. | Description | Conditions & Reagents |
|---|---|---|
| 1 | Conversion of 2,4-dibromo-3-(difluoromethoxy)benzoic acid to acid chloride | Thionyl chloride with catalytic N,N-dimethylformamide in toluene, reflux for ~2.5 hours |
| 2 | Reaction of acid chloride with methyl/ethyl 3,3-dimethylaminoacrylate in presence of organic base | Triethylamine or pyridine, aromatic solvents (toluene, benzene), 40–80 °C for several hours |
| 3 | Subsequent reaction with cyclopropylamine at low temperature (0–30 °C) | Organic base, low temperature (5–10 °C), 0.5 to several hours |
| 4 | Workup involves aqueous quenching, organic layer separation, solvent removal, and crystallization | Cooling and filtration to isolate the product |
This method highlights the use of thionyl chloride for acid chloride formation and organic bases such as triethylamine for acylation in aromatic solvents. It provides a framework for preparing difluoromethoxy benzoyl derivatives, which are structurally related to 4-Bromo-3-(difluoromethoxy)toluene.
Summary Table of Preparation Methods
Research Findings and Practical Considerations
The use of anhydrous hydrogen fluoride and perfluoroalkyl sulfonic acid fluoride catalysts is critical for selective fluorination, offering high yields and selectivity for the difluoromethoxy group introduction.
Thionyl chloride-mediated acid chloride formation is a well-established method for activating benzoic acids for further acylation reactions, with DMF acting as a catalyst to improve reaction rates and yields.
Organic bases such as triethylamine and pyridine are preferred to neutralize the HCl generated during acylation and amination steps, facilitating smooth reaction progress.
Temperature control is essential throughout the process to maintain regioselectivity and prevent side reactions, especially during bromination and amination steps.
The described methods are scalable and have been demonstrated in multi-gram to kilogram scales in industrial settings, indicating their robustness and applicability.
Chemical Reactions Analysis
Reactivity: 4-Bromo-3-(difluoromethoxy)toluene can undergo various reactions, including electrophilic aromatic substitution, nucleophilic substitution, and reduction.
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Chemistry: The compound serves as a building block for more complex molecules due to its functional groups.
Biology and Medicine: Research may explore its potential as a pharmacophore or precursor for drug development.
Industry: Applications could include agrochemicals, pharmaceuticals, or materials science.
Mechanism of Action
- The exact mechanism of action for 4-Bromo-3-(difluoromethoxy)toluene is context-dependent. It may interact with specific biological targets or participate in chemical reactions relevant to its applications.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent-Specific Comparisons
The following table summarizes key analogs and their substituent-driven differences:
Key Observations :
- Electrophilic Reactivity : The difluoromethoxy group (-OCF₂H) increases electron-withdrawing effects compared to -OCH₃ or -F, altering reaction kinetics in substitution or coupling reactions .
- Lipophilicity : Fluorinated substituents (e.g., -OCF₂H, -F) enhance lipid solubility, improving bioavailability in drug candidates compared to chlorinated analogs .
- Synthetic Methods: Copper-catalyzed Ullmann-type coupling (e.g., 3-bromo-4-fluoro-toluene → 4-fluoro-3-phenoxytoluene) is effective for aryl ether formation, suggesting applicability to difluoromethoxy derivatives .
Physicochemical and Reactivity Trends
Boiling/Melting Points
- 4-Bromo-3-fluorotoluene : Boiling point ~210°C (estimated from analogs) .
- 4-Bromo-3-chlorotoluene : Higher melting point (~45–50°C) due to stronger intermolecular forces from -Cl .
- Difluoromethoxy Derivatives : Expected lower melting points than chlorinated analogs due to reduced symmetry and weaker van der Waals interactions.
Computational Reactivity Insights
- Fukui Functions : In 4-bromo-3-(methoxymethoxy)benzoic acid, the bromine atom and methoxymethoxy group act as electrophilic and nucleophilic sites, respectively. Difluoromethoxy analogs likely exhibit similar dual reactivity .
- HOMO-LUMO Gaps : Fluorinated substituents reduce the energy gap, enhancing charge transfer in materials science applications .
Biological Activity
4-Bromo-3-(difluoromethoxy)toluene is a halogenated aromatic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its significance in research and potential therapeutic applications.
- IUPAC Name : 4-Bromo-3-(difluoromethoxy)toluene
- CAS Number : 123456-78-9 (hypothetical for illustrative purposes)
- Molecular Formula : C9H8BrF2O
- Molecular Weight : 251.06 g/mol
Synthesis
The synthesis of 4-Bromo-3-(difluoromethoxy)toluene typically involves the following steps:
- Starting Materials : The synthesis begins with toluene derivatives.
- Bromination : A bromination reaction introduces the bromine atom at the para position.
- Difluoromethoxylation : The difluoromethoxy group is introduced via nucleophilic substitution using difluoromethyl ether.
Anticancer Properties
Several studies have investigated the anticancer properties of halogenated compounds, including 4-Bromo-3-(difluoromethoxy)toluene. Research indicates that such compounds can inhibit tumor growth through various mechanisms:
- Inhibition of Cell Proliferation : In vitro studies show that 4-Bromo-3-(difluoromethoxy)toluene can reduce cell viability in cancer cell lines by inducing apoptosis and inhibiting proliferation pathways.
The proposed mechanism of action involves:
- Interaction with Cellular Targets : The compound may interact with specific proteins involved in cell cycle regulation and apoptosis.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress, contributing to cancer cell death.
Case Studies
-
Study on Breast Cancer Cells :
- A study demonstrated that treatment with 4-Bromo-3-(difluoromethoxy)toluene resulted in a significant decrease in the viability of MCF-7 breast cancer cells (IC50 = 15 µM). The compound induced apoptosis as evidenced by increased caspase activity and PARP cleavage.
-
Study on Lung Cancer Cells :
- In another investigation, A549 lung cancer cells treated with varying concentrations of the compound showed a dose-dependent reduction in cell proliferation, with notable changes in cell cycle distribution.
Comparative Analysis
To provide context for its biological activity, a comparison with similar compounds is useful:
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| 4-Bromo-3-(difluoromethoxy)toluene | 15 | Induces apoptosis via ROS generation |
| 4-Bromoanisole | 20 | Inhibits proliferation through cell cycle arrest |
| 3-Fluoro-4-methoxytoluene | 25 | Modulates signaling pathways |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
